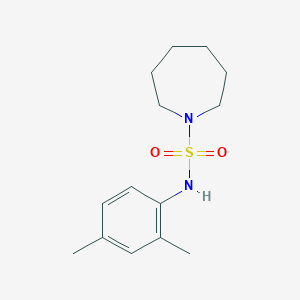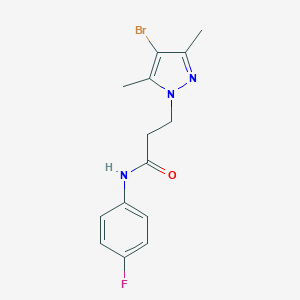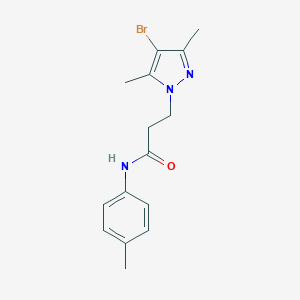
3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methyl-N-(4-methylphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methyl-N-(4-methylphenyl)propanamide is a chemical compound that has gained significant attention in the field of scientific research. It is known for its potential applications in various fields, including medicine, agriculture, and industry. The compound is synthesized using a complex process, and its mechanism of action and biochemical and physiological effects have been studied extensively. In
作用機序
The mechanism of action of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methyl-N-(4-methylphenyl)propanamide is not fully understood. However, it is believed that the compound works by inhibiting the growth of cancer cells, fungi, and bacteria. It is thought to do this by interfering with the synthesis of important cellular components, such as DNA and proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methyl-N-(4-methylphenyl)propanamide have been studied extensively. The compound has been shown to have cytotoxic effects on cancer cells, which means that it can kill cancer cells. It has also been shown to have antifungal and antibacterial activity, which means that it can kill fungi and bacteria. Additionally, the compound has been shown to have anti-inflammatory activity, which means that it can reduce inflammation in the body.
実験室実験の利点と制限
One of the advantages of using 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methyl-N-(4-methylphenyl)propanamide in lab experiments is that it has been shown to have potent activity against cancer cells, fungi, and bacteria. This makes it a promising candidate for further research in these areas. However, one of the limitations of using the compound in lab experiments is that it is a complex molecule that is difficult to synthesize. This can make it challenging to obtain large quantities of the compound for use in experiments.
将来の方向性
There are several future directions for research on 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methyl-N-(4-methylphenyl)propanamide. One area of research could be to further explore the compound's potential as an anticancer agent. This could involve studying the compound's effects on different types of cancer cells and exploring its potential use in combination with other cancer treatments. Another area of research could be to explore the compound's potential as an antifungal and antibacterial agent. This could involve studying the compound's effects on different fungal and bacterial species and exploring its potential use in the treatment of infections. Additionally, future research could focus on developing more efficient methods for synthesizing the compound, which could make it more accessible for use in lab experiments.
合成法
The synthesis of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methyl-N-(4-methylphenyl)propanamide is a complex process that involves several steps. The first step involves the reaction of 4-methylbenzaldehyde with 3,5-dimethyl-1H-1,2,4-triazole in the presence of a catalyst. The resulting product is then reacted with 2-methylpropanoyl chloride to obtain 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methyl-N-(4-methylphenyl)propanamide.
科学的研究の応用
3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methyl-N-(4-methylphenyl)propanamide has several potential applications in scientific research. It has been studied for its potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells. The compound has also been studied for its potential use as an antifungal agent, as it has been shown to have antifungal activity against several fungal species. Additionally, 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methyl-N-(4-methylphenyl)propanamide has been studied for its potential use as an antibacterial agent, as it has been shown to have antibacterial activity against several bacterial species.
特性
IUPAC Name |
3-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-methyl-N-(4-methylphenyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-10-5-7-14(8-6-10)17-15(20)11(2)9-19-13(4)16-12(3)18-19/h5-8,11H,9H2,1-4H3,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFAGGPDMEXTVIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(C)CN2C(=NC(=N2)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methyl-N-(4-methylphenyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

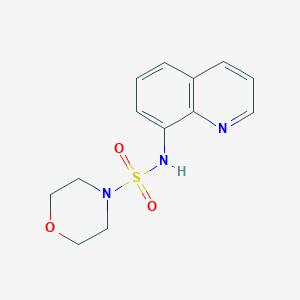
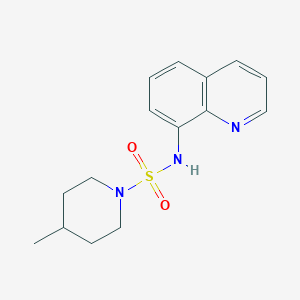

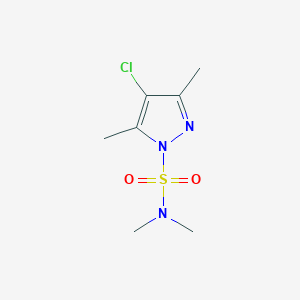
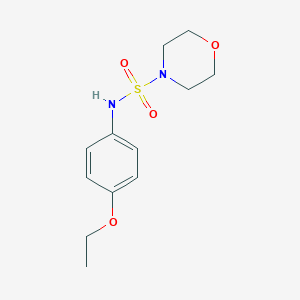
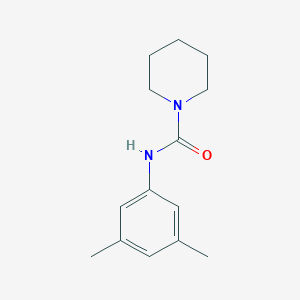
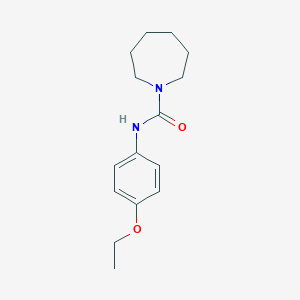
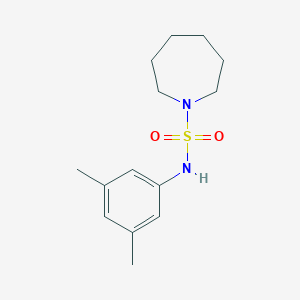

![1-[(4-Methylpiperidyl)sulfonyl]-4-(2-naphthylsulfonyl)piperazine](/img/structure/B497094.png)
